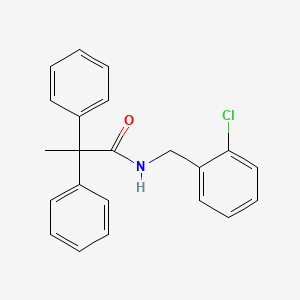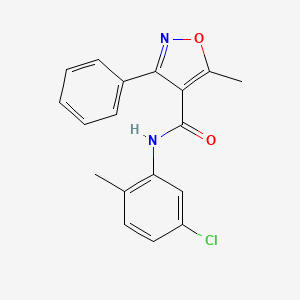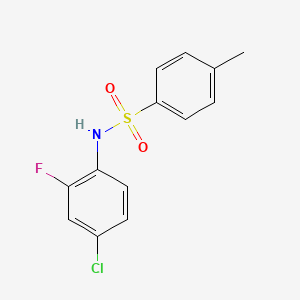![molecular formula C17H14INO4 B5702458 [(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate](/img/structure/B5702458.png)
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate typically involves multiple steps, starting with the preparation of the chromene and iodobenzoate precursors. One common method involves the condensation of 7-methoxy-2,3-dihydrochromene-4-carbaldehyde with 2-iodobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodobenzoate group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The iodobenzoate group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through a combination of molecular interactions and biochemical pathways.
Comparación Con Compuestos Similares
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate can be compared with other similar compounds, such as:
Methyl 4-amino-3-iodobenzoate: Similar in structure but lacks the chromene moiety.
Methyl 2-iodobenzoate: Contains the iodobenzoate group but does not have the amino or chromene functionalities.
Methyl 2-amino-5-chloro-3-iodobenzoate: Similar in structure but includes a chlorine atom, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its combination of the chromene and iodobenzoate groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO4/c1-21-11-6-7-13-15(8-9-22-16(13)10-11)19-23-17(20)12-4-2-3-5-14(12)18/h2-7,10H,8-9H2,1H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXUMXDGKLBMIG-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=CC=C3I)CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC=CC=C3I)/CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)

![4-tert-butyl-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B5702392.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)
![(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE](/img/structure/B5702418.png)
![2-(3-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5702426.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)

![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)
![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
